1-Bromo-8-fluorooctane

Overview

Description

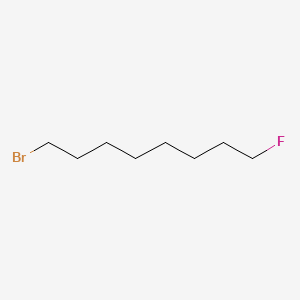

1-Bromo-8-fluorooctane: is an organic compound with the chemical formula C8H17BrF . It is a colorless liquid with a pungent odor . This compound is part of the haloalkane family, where a bromine and a fluorine atom are attached to an octane chain. Haloalkanes are known for their reactivity and are widely used in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrogen Fluoride Reaction: The preparation of 1-bromo-8-fluorooctane can be initiated by reacting 1-octene with hydrogen fluoride to obtain 1-fluorooctane.

Hydrogen Bromide Reaction: Subsequently, 1-fluorooctane is reacted with hydrogen bromide to produce this compound.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 1-bromo-8-fluorooctane can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products:

Substitution Products: Depending on the nucleophile, the major products can include alcohols, ethers, or amines.

Oxidation Products: Oxidation can lead to the formation of carbonyl compounds such as aldehydes or ketones.

Reduction Products: Reduction typically results in the formation of alkanes or alcohols.

Scientific Research Applications

Chemistry: 1-bromo-8-fluorooctane is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds .

Biology and Medicine: Fluorinated compounds, including this compound, are often used in medicinal chemistry due to their unique properties, such as increased metabolic stability and lipophilicity .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and surfactants .

Mechanism of Action

The mechanism of action of 1-bromo-8-fluorooctane primarily involves its reactivity as a haloalkane. The bromine atom can be displaced by nucleophiles in substitution reactions, leading to the formation of various products. The fluorine atom, being highly electronegative, can influence the reactivity and stability of the compound .

Comparison with Similar Compounds

1-Bromooctane: Similar to 1-bromo-8-fluorooctane but lacks the fluorine atom.

1-Fluorooctane: Contains only the fluorine atom and not the bromine atom.

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these two halogens allows for a wider range of chemical transformations and applications compared to compounds with only one halogen .

Biological Activity

1-Bromo-8-fluorooctane (C8H16BrF) is a halogenated organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of both bromine and fluorine atoms, imparts distinctive chemical properties that can influence biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in drug development, and implications for environmental health.

This compound is classified as a haloalkane, which are compounds containing carbon and halogen atoms. The specific arrangement of the bromine and fluorine atoms affects the compound’s reactivity and interaction with biological systems. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H16BrF |

| Molecular Weight | 207.12 g/mol |

| Boiling Point | 181 °C |

| Melting Point | -50 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to alterations in enzyme activity, receptor binding, and membrane permeability.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered biochemical responses.

- Receptor Interaction: It has been shown to bind to certain receptors, influencing signal transduction pathways.

- Membrane Disruption: The presence of halogen atoms can affect membrane fluidity and permeability, impacting cellular function.

Case Study: Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. In one study, the compound was tested against strains of Escherichia coli and Staphylococcus aureus. The results indicated significant inhibitory effects at concentrations above 100 μg/mL.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 μg/mL |

| Staphylococcus aureus | 150 μg/mL |

Case Study: Cytotoxicity Assessment

Another area of research focused on the cytotoxic effects of this compound on human cell lines. Using MTT assays, the compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 75 μM for HeLa cells.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 75 |

| MCF-7 | 90 |

Applications in Drug Development

The unique structure of this compound makes it a candidate for developing new pharmaceuticals. Its ability to interact with biological targets suggests potential applications in designing drugs that modulate enzyme activity or receptor signaling.

Potential Drug Targets

- Antiviral Agents: Due to its antimicrobial properties, there is potential for developing antiviral medications.

- Cancer Therapeutics: The cytotoxic effects observed in cell lines indicate possible applications in cancer treatment.

Environmental Implications

Given its halogenated nature, there are concerns regarding the environmental persistence and toxicity of this compound. Studies suggest that compounds like this can accumulate in the ecosystem, posing risks to aquatic life and potentially entering the food chain.

Environmental Persistence Studies

Research has shown that halogenated compounds can resist biodegradation processes, leading to long-term ecological impacts. Monitoring programs are essential to assess the levels of such compounds in environmental samples.

Properties

IUPAC Name |

1-bromo-8-fluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrF/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFARVWMEFHIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208021 | |

| Record name | Octane, 1-bromo-8-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-12-4 | |

| Record name | Octane, 1-bromo-8-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1-bromo-8-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.